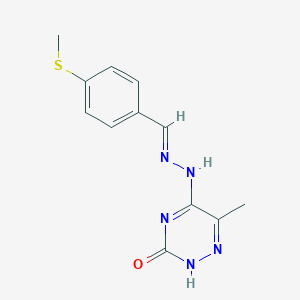![molecular formula C18H25N5O3 B254781 3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one, also known as HMT, is a synthetic compound that has been studied for its potential applications in various scientific fields. HMT belongs to the family of triazine derivatives and has been found to exhibit interesting biological activities.
Wirkmechanismus
The mechanism of action of 3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. This compound has been found to modulate the activity of various transcription factors, such as NF-κB, AP-1, and Nrf2, which play important roles in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species (ROS) levels, the modulation of cytokine production, and the induction of apoptosis. This compound has also been shown to inhibit angiogenesis, which is a process involved in the growth of new blood vessels, and to enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. This compound is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer, inflammation, and infections. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the development of new synthetic methods for this compound and its derivatives may enable the synthesis of new compounds with improved biological activities and pharmacological properties.
Synthesemethoden
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multistep process involving the reaction of 4-hexoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 6-methyl-1,2,4-triazin-5-one in the presence of a catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to possess antifungal and antibacterial properties.
Eigenschaften
Molekularformel |
C18H25N5O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H25N5O3/c1-4-5-6-7-10-26-15-9-8-14(11-16(15)25-3)12-19-22-18-20-17(24)13(2)21-23-18/h8-9,11-12H,4-7,10H2,1-3H3,(H2,20,22,23,24)/b19-12+ |
InChI-Schlüssel |
RIORATQYIBFDTL-XDHOZWIPSA-N |
Isomerische SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=N/NC2=NC(=O)C(=NN2)C)OC |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)C(=NN2)C)OC |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)C(=NN2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)


![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
